molecular formula C8H17NO2 B1323177 Ethyl [isopropyl(methyl)amino]acetate CAS No. 1040048-25-6

Ethyl [isopropyl(methyl)amino]acetate

Cat. No.: B1323177
CAS No.: 1040048-25-6
M. Wt: 159.23 g/mol
InChI Key: AFJPXRUUGZHLTI-UHFFFAOYSA-N
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Description

Ethyl [isopropyl(methyl)amino]acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized through the reaction of acids with alcohols, resulting in a structure that includes a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl [isopropyl(methyl)amino]acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, esters are known to undergo hydrolysis to form carboxylic acids and alcohols. This reaction is catalyzed by esterases, a group of enzymes that break down esters into their corresponding acids and alcohols . The interaction between this compound and esterases is crucial for its biochemical activity.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, esters like this compound can modulate the activity of signaling molecules and transcription factors, thereby influencing gene expression . Additionally, the metabolism of this compound can lead to the production of metabolites that play essential roles in cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, the hydrolysis of this compound by esterases results in the formation of carboxylic acids and alcohols, which can further participate in various biochemical pathways . These interactions are essential for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that esters can undergo hydrolysis over time, leading to the formation of their corresponding acids and alcohols . These degradation products can have different biological activities compared to the parent compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as modulating cellular functions and signaling pathways. At high doses, it can exhibit toxic or adverse effects. For instance, high concentrations of esters can lead to cellular toxicity and disrupt normal cellular functions . Therefore, it is essential to determine the optimal dosage to achieve the desired biological effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the hydrolysis of this compound by esterases leads to the formation of carboxylic acids and alcohols, which can further participate in metabolic pathways . These metabolic processes are crucial for the compound’s biological activity and its effects on cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the distribution of this compound within different tissues can influence its biological effects. For instance, the accumulation of esters in specific tissues can lead to localized biological activities.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within different subcellular compartments can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [isopropyl(methyl)amino]acetate can be synthesized through the esterification of isopropyl(methyl)aminoacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining the reaction equilibrium and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl [isopropyl(methyl)amino]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ethyl [isopropyl(methyl)amino]acetate can be compared with other esters such as ethyl acetate and methyl butyrate:

Uniqueness

This compound is unique due to its specific structure, which includes an isopropyl(methyl)amino group. This structural feature imparts distinct chemical properties and reactivity compared to other esters .

List of Similar Compounds

Properties

IUPAC Name

ethyl 2-[methyl(propan-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-11-8(10)6-9(4)7(2)3/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJPXRUUGZHLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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